2-((Cyclohexyl(methyl)amino)methyl)benzaldehyde
Description
2-((Cyclohexyl(methyl)amino)methyl)benzaldehyde is a synthetic organic compound featuring a benzaldehyde core substituted with a cyclohexyl(methyl)aminomethyl group at the 2-position. This structure combines aromatic aldehyde reactivity with the steric and electronic effects of a tertiary amine-cyclohexyl moiety.
Properties
IUPAC Name |
2-[[cyclohexyl(methyl)amino]methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-16(15-9-3-2-4-10-15)11-13-7-5-6-8-14(13)12-17/h5-8,12,15H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDFVFQSZLXYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1C=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclohexyl(methyl)amino)methyl)benzaldehyde typically involves the reaction of benzaldehyde with cyclohexylmethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((Cyclohexyl(methyl)amino)methyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-((Cyclohexyl(methyl)amino)methyl)benzoic acid.
Reduction: Formation of 2-((Cyclohexyl(methyl)amino)methyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((Cyclohexyl(methyl)amino)methyl)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((Cyclohexyl(methyl)amino)methyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
(a) Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid)
- Structure: Unlike the aldehyde and tertiary amine in 2-((Cyclohexyl(methyl)amino)methyl)benzaldehyde, benzilic acid (CAS 76-93-7) contains a hydroxyl group and two phenyl substituents on a central acetic acid backbone .
- Key Differences :
- Reactivity : Benzilic acid’s carboxylic acid group enables salt formation and esterification, whereas the aldehyde group in the target compound may undergo nucleophilic addition or oxidation.
- Applications : Benzilic acid is historically significant in the synthesis of anticholinergic drugs (e.g., atropine analogues), while the target compound’s amine-aldehyde structure suggests utility in Schiff base formation for coordination chemistry .
(b) Pyrimidine-Based Amines (e.g., Patent Compound 232)
- Structure: The European patent application describes N4-(1-(Aminomethyl)cyclohexyl)-N2-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)pyrimidine-2,4,5-triamine (232), which shares a cyclohexyl-amine motif but incorporates a pyrimidine ring and piperazine group .
- Key Differences :
- Complexity : Compound 232 is a triamine with heteroaromatic systems, enabling multi-site coordination or hydrogen bonding, unlike the simpler benzaldehyde derivative.
- Synthetic Routes : Both compounds involve cyclohexylamine intermediates, but the patent employs cross-coupling (e.g., Pd2(dba)3/BINAP catalysis) and nitro reduction steps, which may differ from the target compound’s synthesis .
Physicochemical and Spectral Data
While direct data for this compound are absent in the evidence, comparisons can be inferred:
Research Implications and Gaps
The provided evidence underscores the need for further studies on this compound. Key areas include:
Biological Activity
2-((Cyclohexyl(methyl)amino)methyl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a benzaldehyde core substituted with a cyclohexyl(methyl)amino group. This unique structure may influence its interactions with biological targets, enhancing its pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines.
- Antimicrobial Effects : Investigations into its antimicrobial properties have revealed effectiveness against certain bacterial strains.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that treatment can lead to apoptosis in cancer cells.
Anticancer Activity
A study published in 2022 demonstrated that analogs of this compound exhibited potent anticancer activity in vitro. The following table summarizes key findings regarding its efficacy against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 0.075 | Inhibition of tubulin polymerization |
| This compound | Hs578T (Triple-Negative) | 0.033 | Induction of apoptosis |
Antimicrobial Activity
Research has also focused on the antimicrobial properties of the compound. A comparative analysis indicated that it showed significant inhibition against Gram-positive bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | >100 |
Case Studies and Research Findings
- Case Study on Anticancer Efficacy : A recent study evaluated the anticancer activity of various derivatives of this compound against a panel of cancer cell lines. The results indicated that compounds with modifications at the benzaldehyde position exhibited enhanced potency, particularly against MCF-7 cells.
- Antimicrobial Efficacy Study : Another study investigated the antimicrobial effects of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings suggested that the compound could serve as a lead for developing new antibacterial agents, especially in light of rising antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
